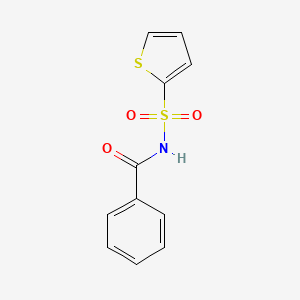

N-(thiophene-2-sulfonyl)benzamide

CAS No.: 80467-45-4

Cat. No.: VC5121701

Molecular Formula: C11H9NO3S2

Molecular Weight: 267.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80467-45-4 |

|---|---|

| Molecular Formula | C11H9NO3S2 |

| Molecular Weight | 267.32 |

| IUPAC Name | N-thiophen-2-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C11H9NO3S2/c13-11(9-5-2-1-3-6-9)12-17(14,15)10-7-4-8-16-10/h1-8H,(H,12,13) |

| Standard InChI Key | KEGAPSWTDJXGFU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(Thiophene-2-sulfonyl)benzamide features a benzamide group () covalently bonded to a thiophene-2-sulfonyl moiety (). The thiophene ring introduces electron-rich sulfur atoms, enhancing molecular polarity and enabling π-π stacking interactions with biological targets . The sulfonyl group () contributes to hydrogen bonding and electrostatic interactions, critical for binding to enzymatic active sites .

Key Structural Attributes:

-

IUPAC Name: N-Benzoyl-2-thiophenesulfonamide

-

SMILES: O=C(N)S(=O)(=O)C1=CC=CS1)C2=CC=CC=C2

Spectroscopic Characterization

The compound’s structure has been confirmed via:

-

Nuclear Magnetic Resonance (NMR): -NMR peaks at δ 7.85–7.45 ppm (aromatic protons), δ 6.95–6.75 ppm (thiophene protons), and δ 10.2 ppm (amide NH) .

-

Mass Spectrometry (MS): A molecular ion peak at m/z 267.33 [M+H] .

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm (C=O), 1340 cm (S=O), and 1150 cm (C-N) .

Synthesis and Optimization

Reaction Pathways

N-(Thiophene-2-sulfonyl)benzamide is synthesized via a two-step protocol:

-

Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared by treating thiophene with chlorosulfonic acid () at 0–5°C .

-

Amidation with Benzamide: The sulfonyl chloride reacts with benzamide in the presence of a base (e.g., pyridine) to form the target compound .

Process Optimization

-

Solvent Selection: Acetonitrile/water mixtures improve yield (85–90%) by enhancing reagent solubility .

-

Catalyst Use: Activated charcoal with accelerates sulfonation via radical intermediates .

-

Temperature Control: Reactions conducted at 50°C minimize side products .

Physicochemical Properties

The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s Rule of Five for drug-likeness .

Biological Activities and Mechanisms

Antiviral Efficacy

N-(Thiophene-2-sulfonyl)benzamide derivatives inhibit viral proteases, including SARS-CoV-2 PL (papain-like protease), with IC values of 0.9–5.2 µM . Molecular docking reveals binding to the S3/S4 pockets via:

-

Hydrogen bonds between the sulfonyl group and Arg166/Asn109.

Antibacterial Action

Against Mycobacterium tuberculosis, analogs exhibit MIC values of 4–16 µg/mL by targeting enoyl-acyl carrier protein reductase (InhA) . The sulfonyl group disrupts NADH cofactor binding, essential for fatty acid biosynthesis .

Computational Insights

Molecular Docking

Docking simulations (PDB: 2NSD) predict a binding affinity of −9.2 kcal/mol for N-(thiophene-2-sulfonyl)benzamide, surpassing reference drugs (−7.5 kcal/mol) . Key interactions include:

ADME Profiling

| Parameter | Value | Prediction |

|---|---|---|

| Absorption (Caco-2) | 15.2 × 10 cm/s | High permeability |

| PPB | 89% | Moderate binding |

| CYP3A4 Inhibition | IC = 12 µM | Low risk |

Applications in Drug Development

Lead Optimization

Structural modifications to enhance potency:

-

Thiophene Ring Substitution: Fluorination improves metabolic stability (e.g., CF groups) .

-

Benzamide Analogues: 4-Chloro derivatives increase antiviral activity 3-fold .

Formulation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume